4-(4-Ethoxyphenoxy)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride can be achieved through several methods. One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The reaction typically requires heating the mixture at high temperatures (170-180°C) for an extended period (up to 15 hours) to ensure complete reaction . Another method involves the use of chlorosulfonic acid on benzene or sodium benzenesulfonate .
Chemical Reactions Analysis
4-(4-ethoxyphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Scientific Research Applications
4-(4-ethoxyphenoxy)benzenesulfonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent for the modification of proteins and peptides. Additionally, it has applications in the synthesis of various organic compounds and intermediates .
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions . This reactivity is utilized in the modification of proteins and peptides, where the compound can form covalent bonds with nucleophilic amino acid residues .
Comparison with Similar Compounds
- Benzenesulfonyl chloride
- 4-methylbenzenesulfonyl chloride
- 4-nitrobenzenesulfonyl chloride
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIXUELBAKMDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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